methyl 2-[[2-[N-(benzenesulfonyl)-3-bromoanilino]acetyl]amino]benzoate
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Overview
Description
Methyl 2-[[2-[N-(benzenesulfonyl)-3-bromoanilino]acetyl]amino]benzoate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a brominated aniline moiety, which is further linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-[N-(benzenesulfonyl)-3-bromoanilino]acetyl]amino]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline.
Bromination: The aniline derivative is brominated to introduce the bromine atom at the desired position.
Sulfonylation: The brominated aniline is then reacted with benzenesulfonyl chloride to form the sulfonamide.
Acylation: The sulfonamide is acylated with methyl 2-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[N-(benzenesulfonyl)-3-bromoanilino]acetyl]amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-[[2-[N-(benzenesulfonyl)-3-bromoanilino]acetyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-[[2-[N-(benzenesulfonyl)-3-bromoanilino]acetyl]amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[2-[N-(benzenesulfonyl)-3-methoxyanilino]acetyl]amino]benzoate: This compound has a methoxy group instead of a bromine atom, which can alter its chemical and biological properties.
Methyl 2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate: The presence of a chlorine atom instead of bromine can affect its reactivity and interactions with biological targets.
Uniqueness
Methyl 2-[[2-[N-(benzenesulfonyl)-3-bromoanilino]acetyl]amino]benzoate is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various applications. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
methyl 2-[[2-[N-(benzenesulfonyl)-3-bromoanilino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O5S/c1-30-22(27)19-12-5-6-13-20(19)24-21(26)15-25(17-9-7-8-16(23)14-17)31(28,29)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQDDQGMMXASAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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